1,5-Dimethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
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Overview
Description
1,5-Dimethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,3,3-trifluoro-1-nitropropene with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of robust catalysts and optimized reaction conditions ensures high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base or catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields amino derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
1,5-Dimethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyrazole: Shares the trifluoromethyl group but lacks the nitro and dimethyl substitutions.
1-Methyl-3-(trifluoromethyl)pyrazole: Similar structure but with different substitution patterns.
4-Nitro-3-(trifluoromethyl)pyrazole: Lacks the dimethyl groups but contains the nitro and trifluoromethyl groups.
Uniqueness
1,5-Dimethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,5-dimethyl-4-nitro-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2/c1-3-4(12(13)14)5(6(7,8)9)10-11(3)2/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXFUWUMWQEJFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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